5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a bromine atom, an imidazo[1,2-a]pyridine moiety, and a furan-2-carboxamide group
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety, such as this one, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole-containing compounds have been known to interact with various targets due to their broad range of chemical and biological properties . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms , which could potentially influence its interaction with its targets.
Biochemical Pathways
Imidazole-containing compounds have been known to affect various biochemical pathways due to their diverse bioactivity . For instance, they have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Imidazole-containing compounds have been known to exhibit a broad range of biological activities , which could potentially result in various molecular and cellular effects.
Action Environment
The synthesis of imidazo[1,2-a]pyridines has been achieved under microwave irradiation, which is reasonably fast, very clean, high yielding, simple workup and environmentally benign . This could potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide typically involves multi-step reactions. One common approach is the functionalization of imidazo[1,2-a]pyridines via radical reactions. This method includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Another approach involves the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: Metal-free oxidation strategies can be employed.
Substitution: Halogen atoms, such as bromine, can be substituted under appropriate conditions.
Common Reagents and Conditions
Transition Metal Catalysts: Used in radical reactions for functionalization.
Photocatalysts: Employed in metal-free oxidation strategies.
Pyridine Ring Nitrogen: Involved in displacement reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the displacement of the halogen atom by the pyridine ring nitrogen can lead to the formation of pyridinium salts .
Scientific Research Applications
5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and are used in various applications.
Imidazo[1,2-a]pyrimidines: Another class of heterocyclic compounds with similar synthetic approaches and functionalizations.
Uniqueness
5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromine atom and furan-2-carboxamide group differentiate it from other imidazo[1,2-a]pyridine derivatives.
Properties
IUPAC Name |
5-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2/c15-12-5-4-11(20-12)14(19)16-7-6-10-9-18-8-2-1-3-13(18)17-10/h1-5,8-9H,6-7H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCNROPDUIVUAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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